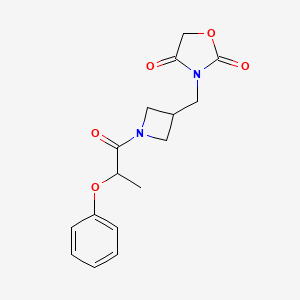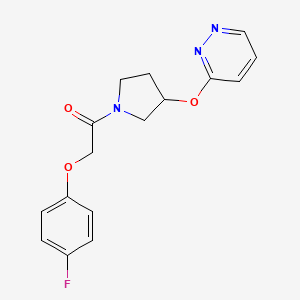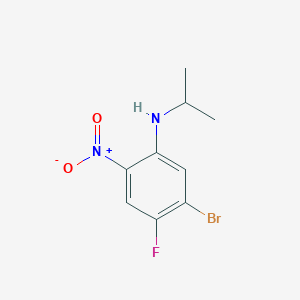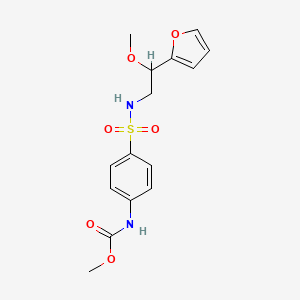
3-((1-(2-Phenoxypropanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis methods for “3-((1-(2-Phenoxypropanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione” are not available, there are general methods for synthesizing similar compounds. For instance, azetidine derivatives can be synthesized through aza-Michael addition of NH-heterocycles with certain acetates .Scientific Research Applications
Fungicidal Applications
Famoxadone, a compound within the oxazolidinone class, showcases its utility in agriculture as a potent fungicide against a variety of plant pathogens including Ascomycete, Basidiomycete, and Oomycete classes. These pathogens are known to affect crops such as grapes, cereals, tomatoes, and potatoes. The development of Famoxadone underlines the importance of oxazolidinone derivatives in enhancing agricultural productivity by protecting crops from fungal diseases (Sternberg et al., 2001).
Synthetic Methodologies
Innovative synthetic approaches have been developed for oxazolidine-2,4-diones, demonstrating their versatility in organic synthesis. For instance, a novel method for synthesizing 1,3-oxazolidine-2,4-diones from α-ketols and isocyanates highlights the compound's significance in creating diverse molecular structures with potential applications in various fields of chemistry and pharmacology (Merino et al., 2010).
Insecticidal Activity
Oxazolidine derivatives have been explored for their insecticidal properties. For example, the synthesis of 1-(1,2,4-triazol-4-yl)spiro[azetidine-2,3′-(3H)-indole]-2′,4′(1′H)-diones and their phenoxy derivatives showed promising results against Periplaneta americana, indicating the potential of such compounds in developing new insecticidal agents (Jain, Sharma, Kumar, 2013).
Chemical Synthesis and Reactions
The chemical behavior and reactions of oxazolidine-2,4-diones under various conditions have been extensively studied. These studies include the exploration of ring expansion reactions, conversion into different derivatives through reaction with thiols, and the synthesis of new heterocyclic compounds, illustrating the compound's versatility and potential in synthetic organic chemistry (Couty, Drouillat, Lemée, 2011).
Properties
IUPAC Name |
3-[[1-(2-phenoxypropanoyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-11(23-13-5-3-2-4-6-13)15(20)17-7-12(8-17)9-18-14(19)10-22-16(18)21/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEJAKFZHZQFOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)CN2C(=O)COC2=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(1,1-Difluoroethyl)oxan-4-yl]methanol](/img/structure/B2715682.png)
![5-[(Piperidin-4-yl)methyl]pyridin-2-amine](/img/structure/B2715683.png)
![4-benzoyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2715684.png)




![1-{4-Methoxy-3-[3-(trifluoromethyl)phenyl]phenyl}ethan-1-one](/img/structure/B2715692.png)
![Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)Rh2(R-PTAD)4](/img/structure/B2715694.png)

![2-Butyl-6-(2,5-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2715696.png)

![3,5-Dimethyl-4-[(3-methylidenepiperidin-1-yl)methyl]-1,2-oxazole;hydrochloride](/img/structure/B2715701.png)
![2-(4-chlorophenyl)-6-[3-(dimethylamino)acryloyl]-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B2715705.png)
